molecular formula C16H18N2O4 B3083643 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1142202-51-4

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3083643
CAS No.: 1142202-51-4
M. Wt: 302.32 g/mol
InChI Key: GJXGBNDQHLFKBD-UHFFFAOYSA-N
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Description

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1142202-51-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, supported by various studies and data.

  • Molecular Formula: C₁₆H₁₈N₂O₄
  • Molecular Weight: 302.33 g/mol
  • Structure: The compound features a pyrrolidine ring and an indole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including our compound of interest.

Case Studies

  • A549 Cell Line Study :
    • The compound was evaluated for its cytotoxic effects on A549 human lung adenocarcinoma cells.
    • An MTT assay revealed that at a concentration of 100 µM, the compound reduced cell viability significantly, demonstrating structure-dependent activity. For instance, compounds with free amino groups exhibited more potent activity compared to those with acetylamino fragments .
  • Comparative Analysis :
    • In comparison to cisplatin, a standard chemotherapeutic agent, the compound showed promising results with lower cytotoxicity towards non-cancerous cells, indicating its potential as a therapeutic agent with reduced side effects .

Antimicrobial Activity

The antimicrobial properties of this compound were also explored.

Microbial Testing

  • Resistance Profiles :
    • The compound was tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that it displayed significant antimicrobial activity against these pathogens .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values were determined using the broth microdilution method, showing effective inhibition against resistant strains, thus supporting its potential as an antimicrobial agent in treating resistant infections .

Summary of Findings

Activity TypeCell Line/PathogenObservationsReference
AnticancerA549 (lung cancer)Reduced viability at 100 µM
AntimicrobialStaphylococcus aureusSignificant activity against resistant strains
AntimicrobialKlebsiella pneumoniaeEffective inhibition observed

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-12-2-3-14-13(7-12)10(8-17-14)4-5-18-9-11(16(20)21)6-15(18)19/h2-3,7-8,11,17H,4-6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGBNDQHLFKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

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